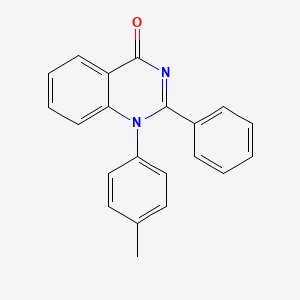

2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one

Description

Overview of Quinazolinone Core as a Privileged Heterocyclic Scaffold in Chemical Research

The quinazolinone nucleus, a heterocyclic system comprising a benzene ring fused to a pyrimidine ring, is widely recognized in medicinal and chemical research as a "privileged scaffold". nih.govmdpi.comnih.gov This designation stems from its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comrsc.org Quinazolinones are integral components of over 150 naturally occurring alkaloids and numerous synthetic compounds, underscoring their significance. nih.gov

The versatility of the quinazolinone framework allows for structural modifications at various positions, particularly at the 2, 6, and 8 positions, which significantly influences its biological activity. researchgate.netnih.gov This structural flexibility has enabled the development of quinazolinone derivatives with an impressive array of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive effects. mdpi.comnih.gov The stability of the quinazolinone ring to oxidation, reduction, and hydrolysis further enhances its appeal as a core structure in drug design and discovery. researchgate.net The continuous scientific interest in this moiety is also due to its stability and the existence of relatively straightforward preparation methods. nih.gov

| Property | Description |

| Structure | Fused heterocyclic system of a benzene and a pyrimidine ring. nih.gov |

| Status | Considered a "privileged structure" in drug development. nih.govdepositolegale.it |

| Versatility | Allows for diverse substitutions, leading to a wide range of biological activities. nih.gov |

| Stability | Chemically stable under various reaction conditions. researchgate.net |

Significance of 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one as a Subject of Academic Inquiry

Within the vast family of quinazolinones, this compound and its isomers have emerged as compounds of significant academic interest, primarily due to their potent activity as modulators of γ-aminobutyric acid type A (GABAA) receptors. nih.govnih.govxenbase.org This line of inquiry builds upon the legacy of methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone), a well-known sedative-hypnotic whose mechanism of action involves GABAA receptor modulation. nih.gov

Research has focused on a closely related isomer, 2-phenyl-3-(p-tolyl)quinazolin-4(3H)-one (often abbreviated as PPTQ), which has been identified as a highly potent positive allosteric modulator (PAM) and allosteric agonist (ago-PAM) at human GABAA receptors. nih.govxenbase.org Studies have shown that PPTQ exhibits a modulatory potency approximately 50-fold higher than that of methaqualone at the α1β2γ2 receptor subtype. nih.gov The substitution of methaqualone's 2-methyl group with a 2-phenyl ring, as seen in this class of compounds, leads to much more potent modulators. nih.gov This makes the 2-phenyl-1/3-(p-tolyl)quinazolin-4(1H/3H)-one scaffold a valuable tool for investigating the structural and functional nuances of GABAA receptor pharmacology. Its properties allow researchers to probe the specific binding sites and allosteric mechanisms that govern neuronal inhibition. nih.govxenbase.org

Scope and Research Focus on Advanced Chemical and Theoretical Aspects

The academic investigation of this compound and its isomers extends into advanced chemical and theoretical domains, aiming to elucidate its mechanism of action at a molecular level.

Synthesis and Structure-Activity Relationships (SAR): The synthesis of such 2,3-disubstituted quinazolinones typically involves multi-step processes. nih.govmdpi.com A common route includes the acylation of an anthranilic acid derivative, cyclization to form a benzoxazinone intermediate, and subsequent condensation with an appropriate amine to yield the final quinazolinone core. mdpi.com Structure-activity relationship (SAR) studies have been crucial in this field. For instance, the replacement of a methyl group at the 2-position with a phenyl group was found to dramatically increase potency, a key finding that led to the development of compounds like PPTQ. nih.gov These SAR studies highlight how subtle changes to the quinazolinone scaffold can lead to significant differences in functional properties. nih.govnih.gov

Computational and Structural Studies: To understand how these molecules interact with their biological targets, sophisticated computational and structural biology techniques have been employed. Molecular docking studies have been used to predict the binding modes of quinazolinone derivatives within the GABAA receptor. unifi.it More recently, single-particle cryo-electron microscopy (cryo-EM) has provided high-resolution structural insights. nih.gov These studies have revealed that the compound binds at the transmembrane β+/α− subunit interfaces of the GABAA receptor, a site that overlaps with the binding pockets of general anesthetics like etomidate and propofol. nih.govxenbase.org Cryo-EM structures show that the 2-phenyl ring of the molecule engages in π-stacking interactions with receptor residues, stabilizing its bound state and explaining its high potency compared to methaqualone. nih.gov These advanced methods are critical for rational drug design and for furthering the fundamental understanding of receptor modulation.

| Research Area | Key Findings and Methodologies |

| Synthesis | Typically involves cyclization of substituted anthranilamides or condensation with benzoxazinone intermediates. nih.govmdpi.com |

| Structure-Activity Relationship (SAR) | Phenyl substitution at the 2-position significantly enhances modulatory potency at GABAA receptors. nih.gov |

| Structural Biology (Cryo-EM) | Identified binding sites at the transmembrane β+/α− subunit interfaces of the GABAA receptor. nih.gov |

| Mechanism of Action | Acts as a positive allosteric modulator and allosteric agonist by stabilizing the receptor's open state. nih.govxenbase.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)-2-phenylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O/c1-15-11-13-17(14-12-15)23-19-10-6-5-9-18(19)21(24)22-20(23)16-7-3-2-4-8-16/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFBNRZKTICFCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N=C2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Chemistry Studies of 2 Phenyl 1 P Tolyl Quinazolin 4 1h One and Analogs

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the properties of quinazolinone systems. These methods allow for the detailed examination of electronic structures and the prediction of chemical reactivity.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the ground state.

In computational studies of quinazolinone analogs, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly used to calculate these orbital energies. For aromatic heterocyclic compounds like quinolines, the calculated HOMO-LUMO energy gap is typically around -4.83 eV, indicating that charge transfer can readily occur within the molecule scirp.org. The HOMO is generally distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. This distribution determines where the molecule is likely to act as an electron donor or acceptor. For many quinazolinone derivatives, the HOMO-LUMO gap is narrow, suggesting significant charge transfer interactions and high chemical reactivity researchgate.net.

| Compound Analog | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Analog A | -6.29 | -1.81 | 4.48 |

| Analog B | -6.65 | -1.82 | 4.83 |

Note: The data in this table is illustrative of typical values found for quinazolinone analogs in computational studies and does not represent experimentally measured values for 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one.

The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP map illustrates the charge distribution on the molecule's surface, with different colors representing different electrostatic potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

For quinazolinone derivatives, MESP analysis often reveals that the negative potential is concentrated around the electronegative oxygen and nitrogen atoms of the quinazolinone core. In particular, the carbonyl oxygen is a prominent site for electrophilic interaction. The positive potential is generally located around the hydrogen atoms. These predictions are vital for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. For instance, the carbonyl oxygen of 2-phenyl-3-(p-tolyl)-quinazolin-4(3H)-one is positioned to form a hydrogen bond with receptor residues like β2N265 in the GABAA receptor nih.gov.

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds. For this compound, the rotation of the phenyl and p-tolyl rings relative to the quinazolinone plane defines its conformational landscape. Computational studies can predict the most stable conformers by calculating their relative energies. In related 2,3-disubstituted quinazolinones, steric hindrance between the substituents can significantly influence the preferred conformation and may lead to atropisomerism, where rotation is restricted, resulting in separable, chiral conformers.

Tautomerism is another important aspect, particularly for the quinazolinone ring, which can exist in lactam-lactim tautomeric forms. The 4(3H)-quinazolinone form (lactam) is generally the more stable tautomer. Quantum chemical calculations can quantify the energy difference between tautomers, confirming the predominance of the lactam form under normal conditions nih.gov. This stability is crucial for its chemical behavior and interactions nih.gov.

Molecular Dynamics Simulations to Investigate Conformational Landscapes

While quantum chemical calculations provide static pictures of molecular properties, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and intermolecular interactions in a simulated environment, such as in solution or bound to a protein.

For quinazolinone derivatives, MD simulations are used to explore the conformational landscape and the stability of ligand-protein complexes. These simulations can reveal how the molecule adapts its shape to fit into a binding pocket and the key interactions that stabilize the bound state. Studies on various quinazolinone derivatives have used MD simulations of up to 100 nanoseconds to investigate the dynamic behavior of the protein-ligand complex and confirm the stability of binding modes predicted by molecular docking tandfonline.comnih.gov. For example, simulations can show that hydrogen bonds and hydrophobic interactions with key amino acid residues are maintained over time, reinforcing the stability of the complex researchgate.net.

Advanced Spectroscopic Interpretations from Computational Data (e.g., NMR, IR, UV-Vis)

Computational methods are highly effective in predicting and interpreting spectroscopic data. By calculating theoretical spectra, researchers can assign experimental peaks and gain a deeper understanding of the molecule's structure and electronic transitions.

NMR: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shifts can be correlated with experimental data to confirm the molecular structure. For quinazolinone derivatives, the aromatic protons typically appear in the range of δ 7.0–8.5 ppm, while signals for protons on substituent groups appear at characteristic chemical shifts mdpi.com.

IR: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. These theoretical spectra are often scaled to correct for systematic errors. In quinazolinone systems, characteristic vibrational bands include the C=O stretching of the quinazolinone ring (typically around 1670-1700 cm⁻¹), C=N stretching, and various vibrations associated with the aromatic rings sapub.orgnih.gov.

UV-Vis: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π→π* and n→π* transitions mdpi.com. For quinazolinone derivatives, absorption bands in the 210–285 nm range are typically assigned to π–π* transitions, while those in the 285–320 nm range are attributed to n–π* transitions nih.gov. Studies on substituted quinazolines have shown that theoretical UV-Vis spectra calculated with TD-DFT are in good agreement with experimental results researchgate.netnih.gov.

| Spectroscopic Technique | Key Feature | Typical Calculated Value | Typical Experimental Value |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.0–8.5 ppm | δ 7.2–8.3 ppm |

| IR | C=O Stretch | ~1685 cm⁻¹ | 1665–1693 cm⁻¹ |

| UV-Vis | π→π* Transition | ~280 nm | 277–285 nm |

Note: The data in this table is illustrative of typical values found for quinazolinone analogs in computational and experimental studies and does not represent specific data for this compound.

Structure Activity Relationship Sar Investigations and Molecular Design

Principles of Structure-Activity Relationship in Quinazolinone Scaffolds

Structure-Activity Relationship (SAR) studies investigate how modifying the chemical structure of a molecule affects its biological activity. For the quinazolinone core, SAR studies have revealed that the type and position of various substituents on the fused ring system are critical determinants of pharmacological effect. nih.govnih.gov

The quinazolinone scaffold consists of a fused benzene and pyrimidine ring. Key positions for substitution that have been shown to significantly influence activity are positions 2, 3, 6, and 8. nih.gov

Substitution at Position 2: The substituent at the 2-position plays a vital role in modulating the activity of quinazolinone derivatives. For instance, the nature of the aryl group at this position is crucial. Studies on 2-aryl-substituted quinazolines have shown that incorporating a substituted phenyl or naphthyl ring can lead to potent antiproliferative activity. proquest.com In some anticancer hybrids, a propyl substitution at the 2nd position was found to be more potent compared to other analogues. researchgate.netrsc.org For antioxidant activity, the presence of hydroxyl groups on the 2-phenyl ring, particularly di- or tri-hydroxyl substitutions, significantly enhances radical scavenging capabilities. nih.gov

Substitution at Position 3: Position 3 is another critical site for modification. Attaching different heterocyclic moieties at this position has been suggested to increase therapeutic activity. researchgate.netnih.gov For example, in a series of anticancer agents, bulky, hydrophobic, and electron-withdrawing substituents at the para-position of a phenyl ring linked to the 3rd position of the quinazolinone moiety were found to be essential for anti-proliferative activity. rsc.org

Substitution at Positions 6 and 8: The benzene ring portion of the quinazolinone core, particularly positions 6 and 8, also offers opportunities for modification. These positions are considered significant for influencing various pharmacological activities. nih.gov For example, the introduction of a basic side chain at the C8 position has been explored to identify optimal structural requirements for kinase inhibition. proquest.com

Hybrid Molecules: A common strategy involves creating hybrid molecules by linking the quinazolinone scaffold to other pharmacologically active moieties. For example, linking a 1,2,3-triazole fragment has been shown to enhance the anti-tuberculosis activity of quinazolinone derivatives. nih.govresearchgate.net SAR studies on these hybrids revealed that electron-donating groups on the quinazolinone ring enhanced anti-tubercular activity. researchgate.net

These principles, derived from extensive research, guide medicinal chemists in fine-tuning the structure of quinazolinone derivatives to optimize their interaction with biological targets and enhance their therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govwikipedia.org These models are invaluable tools in drug discovery for predicting the activity of novel or yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. nih.gov For quinazolinone derivatives, various 2D and 3D-QSAR models have been developed to predict activities ranging from anticancer to antimicrobial. researchgate.netfrontiersin.org

The foundation of a robust QSAR model lies in the appropriate selection of molecular descriptors and rigorous statistical validation. nih.gov

Descriptor Selection: Molecular descriptors are numerical values that characterize the properties of a molecule. They can be broadly categorized as:

1D/2D Descriptors: These include constitutional descriptors (e.g., molecular weight), topological indices, connectivity indices, and counts of functional groups or atom-centered fragments. nih.govresearchgate.net

Electronic Descriptors: Derived from quantum chemical calculations, these include properties like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic net charges. researchgate.netorientjchem.org

3D Descriptors: These descriptors depend on the 3D coordinates of the atoms and include steric fields (CoMFA), electrostatic fields (CoMFA, CoMSIA), hydrophobic fields (CoMSIA), and hydrogen bond donor/acceptor fields (CoMSIA). nih.govnih.gov

The selection of relevant descriptors is often achieved using algorithms like the Genetic Function Algorithm (GFA) to build the model. researchgate.net

Model Validation: To ensure a QSAR model is statistically significant and has predictive power, it must be thoroughly validated. Key validation metrics include:

Internal Validation: This is often performed using the leave-one-out (LOO) cross-validation method, which yields the cross-validated correlation coefficient (q² or Q²). A high q² value (e.g., > 0.5) indicates good internal consistency and robustness of the model. researchgate.netresearchgate.net The non-cross-validated correlation coefficient (R²) measures the goodness of fit for the training set. researchgate.net

External Validation: The model's true predictive ability is assessed using an external test set of compounds that were not used in model generation. The predictive correlation coefficient (R²pred) is calculated for this set. researchgate.netresearchgate.net

Y-scrambling: This test involves randomly shuffling the biological activity data multiple times and rebuilding the model. A valid model should result in low R² and q² values for the scrambled data, confirming that the original correlation is not due to chance. researchgate.net

The table below summarizes the validation parameters for several QSAR models developed for quinazolinone derivatives, demonstrating their statistical validity.

| Model Type | Target Activity | R² (Training Set) | q² (Cross-Validation) | R²pred (Test Set) | Reference |

| 2D-QSAR (MLR) | Breast Cancer Inhibitor | 0.919 | 0.819 | 0.7907 | researchgate.net |

| 2D-QSAR (GFA) | Anticonvulsant (GABAAT) | 0.934 | 0.8695 | 0.72 | researchgate.net |

| 2D-QSAR (MLR) | Tyrosine Kinase (erbB-2) Inhibitor | 0.956 | 0.915 | 0.6170 | nih.gov |

| 3D-QSAR (CoMFA) | Antitumour | - | 0.573 | - | nih.gov |

| 3D-QSAR (CoMSIA) | Antitumour | - | 0.445 | - | nih.gov |

| 3D-QSAR (CoMFA) | EGFR Inhibitor | 0.979 | 0.608 | - | frontiersin.org |

| 3D-QSAR (CoMSIA) | Osteosarcoma Inhibitor | 0.987 | 0.63 | - | nih.gov |

| 3D-QSAR (CoMSIA) | EGFR Inhibitor | 0.895 | 0.599 | 0.681 | researchgate.net |

This table is a compilation of data from multiple sources and is for illustrative purposes.

Once validated, QSAR models serve as powerful predictive tools. The mathematical equations derived from 2D-QSAR or the contour maps from 3D-QSAR provide insights into the structural requirements for enhanced activity.

For example, a 2D-QSAR model for anticancer activity against EGFR identified atomic net charges on specific carbon and oxygen atoms, along with HOMO and LUMO energies, as key contributing descriptors. orientjchem.org This model was then used to design new derivatives with potentially higher activity. orientjchem.org

In 3D-QSAR studies like CoMFA and CoMSIA, contour maps visualize the favorable and unfavorable regions for different fields around the molecule. rsc.orgnih.gov

Steric Contour Maps: Green contours indicate regions where bulky groups increase activity, while yellow contours show where they decrease it.

Electrostatic Contour Maps: Blue contours highlight areas where electropositive groups are favorable, and red contours indicate where electronegative groups are preferred.

Hydrophobic and H-bond Maps (CoMSIA): These maps similarly guide the placement of hydrophobic/hydrophilic groups and hydrogen bond donors/acceptors to optimize activity.

These predictive models allow for the in silico design and screening of novel quinazolinone derivatives, focusing synthetic efforts on compounds with the highest probability of success. researchgate.netresearchgate.net

Ligand-Based Drug Design Approaches

Ligand-based drug design encompasses a range of computational methods that utilize knowledge of molecules known to bind to a specific target to design new, improved compounds. These approaches are particularly useful when the 3D structure of the biological target is unknown.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to be recognized by a specific biological target and elicit a response. A pharmacophore model typically includes features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

For quinazolinone derivatives, ligand-based pharmacophore models have been developed from a set of known active compounds. For instance, a 3D-QSAR-based pharmacophore model for acetylcholinesterase inhibitors was generated, featuring two aromatic rings, a hydrogen bond acceptor, and a hydrophobic region (AAAHR_1). nih.gov

Virtual screening uses this pharmacophore model as a 3D query to rapidly search large compound databases (like ZINC or ASINEX) for other molecules that fit the pharmacophoric features. nih.govnih.gov The identified "hits" are then subjected to further computational analysis, such as molecular docking, to predict their binding affinity to the target. nih.govnih.gov This workflow allows for the efficient identification of novel chemical scaffolds that possess the desired biological activity. nih.gov

Scaffold hopping is a drug design strategy that aims to identify new molecular core structures (scaffolds) while retaining the essential pharmacophoric features required for biological activity. nih.govresearchgate.net This is a powerful technique for discovering patentable new chemical entities and improving properties like synthetic accessibility or ADME (absorption, distribution, metabolism, and excretion) profiles. researchgate.net

Bioisosteric replacement is a related concept that involves substituting a functional group or a whole substructure within a lead compound with another group that has similar physical or chemical properties, with the goal of maintaining or improving biological activity. nih.govnih.gov

These strategies have been successfully applied to the quinazolinone class. In one notable example, researchers utilized scaffold hopping by replacing the thienopyrimidinone core of a known HIV-1 reverse transcriptase inhibitor with a quinazolinone scaffold. nih.govnih.gov This bioisosteric replacement of the thiophene ring, a potential toxicophore, led to a novel series of highly active quinazolinone-based inhibitors. nih.gov Similarly, the 4-quinazolinone scaffold has been used as a bioisostere for the phthalazinone core in the design of new PARP-1 inhibitors for cancer therapy. rsc.org These approaches demonstrate the utility of modifying the core structure of a drug candidate to generate new lead compounds with improved properties. researchgate.net

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) has become an indispensable tool in the optimization of quinazolinone-based compounds. This approach relies on the three-dimensional structural information of the biological target to guide the design of potent inhibitors. researchgate.net Methodologies such as molecular docking are frequently employed to predict how these compounds bind to their targets, providing insights that drive further chemical synthesis and biological testing. researchgate.netijpsdronline.com

Molecular docking is a computational technique that simulates the binding of a ligand to a receptor, predicting its conformation and affinity within the target's binding site. ijpsdronline.com This method has been widely applied to derivatives of the 2-phenylquinazolin-4(1H)-one scaffold to explore their potential as inhibitors for various biological targets.

Docking studies have been instrumental in identifying and optimizing quinazolinone derivatives for a range of therapeutic areas. For instance, in the development of antiepileptic agents, molecular docking was used to evaluate the interaction of quinazolinone derivatives with the GABAa receptor. ijpsdronline.com Similarly, for anticancer applications, docking studies have explored the binding of these compounds to targets like PARP-1, EGFR tyrosine kinase, and topoisomerase II. rjpbr.comnih.govplos.org These simulations provide a rational basis for the observed biological activities and guide the synthesis of new, more effective compounds. researchgate.net

A common approach involves docking a series of designed analogues into the active site of a specific protein target. The results are then used to prioritize which compounds to synthesize and test based on their predicted binding affinities and interaction patterns. researchgate.net For example, studies on 2-phenyl quinazolin-4(3H)-one analogues as inhibitors of the scavenger receptor class B type-I (SRCB-1) used docking to identify promising candidates for further investigation. researchgate.net

Table 1: Summary of Molecular Docking Studies on Quinazolinone Derivatives

| Target Protein | Docking Software | Key Findings | Reference |

|---|---|---|---|

| GABAa Receptor | AutoDock Vina | Docking scores for derivatives ranged from -7.1 to -9.3 kcal/mol, indicating favorable binding energy compared to diazepam. | ijpsdronline.com |

| PARP-1 | Schrodinger 2016 | Synthesized quinazolinones showed good affinity, with the best docking score being -10.343, superior to the standard drug niraparib (-9.05). | rjpbr.com |

| EGFR Tyrosine Kinase | MOE (Molecular Operating Environment) | Potent inhibitors (3a, 3b, 3e) were docked into the ATP binding site to explore their binding mode. | nih.gov |

| GluA3 | Not Specified | Synthesized compounds B and D showed affinity scores of -8.4 and -8.1, respectively, compared to the standard Piracetam (-6.5). | researchgate.net |

| COX-2 | Glide (Schrodinger) | The binding affinity of the most promising compound (QZN-16) was found to be -10.32 kcal/mol. | researchgate.net |

| Scavenger Receptor Class B Type- I (SRCB 1) | Not Specified | A series of 2-phenyl quinazolin-4(3H)-one analogues were docked to identify compounds with the best drug binding affinities. | researchgate.net |

| Topoisomerase II | MOE (Molecular Operating Environment) | Compound 16, the most active derivative, was docked to understand its binding interactions. | plos.org |

The analysis of docking results focuses on two main aspects: the binding affinity, often represented by a docking score, and the specific molecular interactions between the ligand and the target protein. ijpsdronline.com The docking score estimates the binding energy, with more negative values typically indicating stronger binding. ijpsdronline.com

Detailed examination of the docked poses reveals crucial interaction modes, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-receptor complex. For example, in studies of quinazolinone derivatives as COX-2 inhibitors, the analysis focused on hydrogen bonding interactions between the ligands and the binding site of the enzyme. researchgate.net Similarly, when targeting the GABAa receptor, the binding modes of active compounds were analyzed within the diazepam-binding pocket to understand the structural basis of their modulatory activity. researchgate.net

In the case of EGFR inhibitors, docking of potent 2-(furan-2-yl)quinazolin-4-one derivatives revealed key interactions within the ATP binding site, explaining their high inhibitory activity. nih.gov These analyses are critical for understanding the structure-activity relationship and for rationally designing modifications to enhance binding affinity and specificity.

Strategic Modifications for Enhanced Molecular Recognition and Interaction

The insights gained from SAR and molecular docking studies guide the strategic modification of the 2-phenyl-1-(p-tolyl)quinazolin-4(1H)-one scaffold to improve its interaction with biological targets. Modifications are typically made at several key positions on the quinazolinone ring system.

Position 2: The phenyl ring at position 2 is a common site for modification. Substituting this ring can significantly influence activity. For instance, replacing the phenyl group with a 2-furyl moiety led to potent cytotoxic agents. nih.gov In another study, introducing a 2-chlorophenyl group at this position resulted in a compound with significant negative allosteric modulation activity toward the mGlu7 receptor. nih.gov

Position 3 (or N-1): The substituent on the quinazolinone nitrogen is crucial for activity. The p-tolyl group in the parent compound is one of many possibilities. Studies have shown that varying the substituted phenyl moiety at this position dramatically impacts cytotoxic activity against cancer cell lines. nih.gov The nature of this group can dictate the orientation of the molecule within the binding pocket.

Positions 6, 7, and 8: The benzene ring of the quinazolinone core is another key area for modification. A SAR study on 2,3-diphenyl-quinazolin-4(3H)-one analogues explored substitutions at the 6, 7, and 8-positions. nih.gov Structure-activity relationship studies on quinazolinone–pyrimidine hybrids revealed that halogen substitutions on the phenyl ring at position 3, particularly at the para-position, led to significant antiproliferative activity, whereas methoxy or methyl groups reduced efficacy. nih.gov The addition of a trifluoromethyl group to the quinazoline (B50416) system has also been shown to be beneficial for cytotoxic activity, potentially by forming additional hydrogen and hydrophobic bonds with the target receptor. plos.org

These strategic modifications, driven by a deep understanding of molecular interactions, are essential for transforming the basic 2-phenylquinazolin-4(1H)-one scaffold into highly potent and selective drug candidates.

Mechanistic Insights into Molecular Interactions

Investigations of Enzyme Inhibition Mechanisms by Quinazolinone Derivatives

Quinazolinone-based compounds have been extensively studied as inhibitors of various enzymes, demonstrating a range of inhibitory mechanisms. researchgate.net

Kinetic studies are crucial for understanding the nature of enzyme inhibition by quinazolinone derivatives. These studies determine key parameters such as the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or mixed).

For instance, a series of novel quinazolinone derivatives demonstrated significant inhibitory activities against several metabolic enzymes. nih.gov The Kᵢ values for α-glycosidase, acetylcholinesterase, butyrylcholinesterase, human carbonic anhydrase I, and human carbonic anhydrase II were in the nanomolar range, indicating potent inhibition. nih.gov Specifically, the Kᵢ values ranged from 19.28 to 135.88 nM for α-glycosidase, 0.68 to 23.01 nM for acetylcholinesterase, 1.01 to 29.56 nM for butyrylcholinesterase, 10.25 to 126.05 nM for human carbonic anhydrase I, and 13.46 to 178.35 nM for human carbonic anhydrase II. nih.gov

In another study, quinazolinone-1,2,3-triazole-acetamide conjugates were identified as potent α-glucosidase inhibitors. The most potent compound in this series exhibited competitive inhibition with a Kᵢ value of 4.8 μM. nih.gov This is significantly more potent than the standard inhibitor acarbose. nih.gov Similarly, imines bearing a quinazolin-4(3H)-one scaffold showed excellent inhibitory activity against acetylcholinesterase, with Kᵢ values ranging from 4.20 ± 0.15 nM to 26.10 ± 2.36 nM. bezmialem.edu.tr

The following table summarizes the kinetic parameters of various quinazolinone derivatives against different enzymes.

| Derivative Class | Target Enzyme | Inhibition Mode | Kᵢ Value | Reference |

| Quinazolinone derivatives | α-Glycosidase | - | 19.28-135.88 nM | nih.gov |

| Quinazolinone derivatives | Acetylcholinesterase | - | 0.68-23.01 nM | nih.gov |

| Quinazolinone derivatives | Butyrylcholinesterase | - | 1.01-29.56 nM | nih.gov |

| Quinazolinone derivatives | Human Carbonic Anhydrase I | - | 10.25-126.05 nM | nih.gov |

| Quinazolinone derivatives | Human Carbonic Anhydrase II | - | 13.46-178.35 nM | nih.gov |

| Quinazolinone-1,2,3-triazole-acetamide | α-Glucosidase | Competitive | 4.8 µM | nih.gov |

| Imines with quinazolin-4(3H)-one | Acetylcholinesterase | - | 4.20 ± 0.15 nM - 26.10 ± 2.36 nM | bezmialem.edu.tr |

Quinazolinone derivatives can inhibit enzymes through binding to either the active site or an allosteric site. Active site inhibitors typically compete with the natural substrate, while allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that alters the enzyme's activity. nih.gov

Recent research has focused on developing quinazolinones as allosteric inhibitors, particularly for kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov Allosteric inhibitors can offer greater selectivity compared to active site inhibitors because allosteric sites are generally less conserved across protein families. frontiersin.org For example, certain quinazolinone derivatives have been developed as allosteric fourth-generation EGFR inhibitors for non-small cell lung cancer. nih.govnih.gov These compounds bind to an allosteric pocket adjacent to the ATP-binding site of the EGFR kinase domain, stabilizing an inactive conformation of the enzyme. nih.gov This approach has shown promise in overcoming resistance to traditional ATP-competitive inhibitors. nih.govnih.gov

In contrast, other studies have shown quinazolinone derivatives binding to the active site of enzymes. For example, docking studies of certain quinazolin-4(3H)-one derivatives revealed that they can act as ATP-competitive type-I inhibitors against EGFR kinase by interacting with the DFG motif in the ATP-binding site. nih.gov Similarly, molecular docking has shown some quinazolinone derivatives binding within the active site of enzymes like tubulin. researchgate.net

Receptor Binding Studies at a Molecular Level

Quinazolinone derivatives have been shown to interact with a variety of receptors, often modulating their activity. Molecular modeling and experimental binding assays are key to understanding these interactions.

A notable example is the interaction of quinazolinone derivatives with the GABAA receptor. nih.gov Methaqualone, a well-known quinazolinone, and its more potent derivative, 2-phenyl-3-(p-tolyl)-quinazolin-4(3H)-one (PPTQ), act as positive allosteric modulators of the GABAA receptor. nih.gov They bind to sites within the transmembrane domain of the receptor, distinct from the GABA binding site, enhancing the receptor's response to GABA. nih.govwikipedia.org Cryo-electron microscopy studies have provided detailed structural insights into the binding of these quinazolinones to the α1β2γ2 GABAA receptor, revealing that the 2-phenyl group of PPTQ engages in aromatic and hydrophobic stacking interactions, which helps to stabilize its binding. nih.gov

Furthermore, in silico studies have suggested that some 2,3-disubstituted quinazolin-4(3H)-one derivatives act as anticonvulsants by binding to the allosteric site of the GABAA receptor. researchgate.netnih.gov

Quinazolinone scaffolds have also been utilized to develop antagonists for the vitronectin receptor (αVβ3). researchgate.net Molecular modeling based on X-ray crystal structures has been used to analyze the ligand-receptor interactions, identifying key interactions for the quinazolinone and arylsulfonamide groups that contribute to their potency and selectivity. researchgate.net

Interrogation of Protein-Ligand Complex Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of protein-ligand complexes. uzh.ch These simulations provide insights into the stability of the complex, the flexibility of the protein and ligand, and the specific interactions that maintain the bound state over time. researchgate.netresearchgate.net

MD simulations have been employed to investigate the interaction of quinazolinone derivatives with various protein targets. For instance, MD simulations of a quinazolinone derivative in complex with Topoisomerase II validated the strong binding affinity and stability of the derivative within the enzyme's active site. researchgate.net Key parameters analyzed in such simulations include the root mean square deviation (RMSD) and the root mean square fluctuation (RMSF). researchgate.net A stable RMSD value over the simulation time indicates that the ligand-receptor complex is structurally stable. researchgate.netresearchgate.net

In a study of quinazolinone derivatives as potential antibacterial agents, MD simulations were used to evaluate the stability and binding interactions of these compounds with DNA gyrase subunit B (GyrB) and Filamenting temperature-sensitive Z (FtsZ) protein. abap.co.in The simulations revealed that certain quinazoline (B50416) derivatives formed stable complexes with these proteins, characterized by low RMSD values and favorable binding free energies. abap.co.in Similarly, MD simulations of quinazolinone derivatives as PARP1 and STAT3 dual inhibitors showed that a specific derivative formed a stable complex, suggesting it could be an effective inhibitor. tandfonline.comnih.gov

The following table highlights key findings from MD simulation studies of quinazolinone-protein complexes.

| Quinazolinone Derivative | Protein Target | Key Findings from MD Simulation | Reference |

| Derivative 5 | Topoisomerase II | Strong binding affinity and stability in the active site. | researchgate.net |

| Q100 | FtsZ | Most stable complex with lower RMSD and favorable free energy. | abap.co.in |

| Q44 | GyrB | Stable complex with lower RMSF and favorable free energy. | abap.co.in |

| Derivative 1f | PARP1 and STAT3 | Stable complex, indicating effective inhibition. | tandfonline.comnih.gov |

Role of Quinazolinone Scaffolds in Modulating Biological Pathways (at a mechanistic/molecular target level, not clinical)

The quinazolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets and modulate various biological pathways. researchgate.netmdpi.comnih.gov

At the molecular level, quinazolinone derivatives have been shown to modulate pathways involved in cancer, inflammation, and infectious diseases. For example, many quinazolinone-based anticancer agents function as protein kinase inhibitors, targeting receptor tyrosine kinases like EGFR, VEGFR, and PDGFR. mdpi.com By inhibiting these kinases, they interfere with downstream signaling pathways crucial for cell growth, proliferation, and survival, such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com

In the context of inflammation, quinazolinone derivatives have been shown to inhibit the expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) by targeting the NF-κB signaling pathway. nih.gov Molecular docking studies have revealed that these compounds can bind to different sites on the NF-κB receptor, thereby inhibiting its activity. nih.gov

Furthermore, quinazolinone derivatives have been identified as antagonists of the nucleotide-binding oligomerization domain-containing protein 1 and 2 (NOD1/2) receptors. x-mol.com By acting as dual antagonists for NOD1/2, these compounds can inhibit both the NF-κB and MAPK inflammatory signaling pathways mediated by these receptors. x-mol.com

The versatility of the quinazolinone scaffold allows for its functionalization to target a diverse array of proteins and pathways, making it a valuable framework for the design of novel therapeutic agents. researchgate.netmdpi.comnih.govscispace.com

Emerging Trends and Future Research Directions

Challenges in Quinazolinone Synthesis and Design

Despite decades of research, the synthesis and design of quinazolinone derivatives still present several challenges. Traditional synthetic methods often rely on transition-metal catalysts, which can be toxic, expensive, and sensitive to air and moisture. nih.gov The development of metal-free synthetic routes is a significant area of focus to create more sustainable and environmentally friendly processes. nih.govCurrent time information in Jakarta, ID.researchgate.net Researchers are exploring organocatalytic systems and green chemistry approaches, such as using water as a solvent or employing microwave-assisted and mechanochemical methods to improve reaction efficiency and reduce waste. Current time information in Jakarta, ID.snv63.rutandfonline.comfrontiersin.org

Another challenge lies in the direct synthesis from certain starting materials. For instance, the synthesis of quinazolinones directly from carboxylic acids can be difficult and often results in low yields. researchgate.net Overcoming these limitations requires the development of novel catalytic systems and reaction conditions. Current time information in Jakarta, ID. Furthermore, creating complex, multi-substituted quinazolinones with precise control over stereochemistry remains a complex task, necessitating innovative synthetic strategies to access a wider chemical space. Current time information in Jakarta, ID.researchgate.net The need for multi-step synthetic routes, harsh reaction conditions, and the use of expensive or specialized catalysts for certain derivatives continues to be a hurdle. rsc.org Addressing these synthetic challenges is crucial for the efficient and cost-effective production of diverse quinazolinone libraries for drug discovery. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Quinazolinone Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in drug discovery, and their application in quinazolinone research is a significant emerging trend. These computational methods are used to accelerate the identification of promising drug candidates, predict their biological activities, and optimize their properties.

In silico screening of vast compound libraries is a key application. For example, the discovery of a novel 4(3H)-quinazolinone antibacterial agent was achieved by screening 1.2 million compounds for their binding affinity to a penicillin-binding protein. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. 3D-QSAR models are developed to correlate the structural features of quinazolinone derivatives with their biological activities, providing insights for designing more potent compounds. nih.govfrontiersin.orgunar.ac.idnih.gov These models can reliably predict the efficacy of new inhibitors before they are synthesized. frontiersin.org

Molecular docking studies are routinely used to predict the binding modes of quinazolinone derivatives with their target proteins, such as EGFR, PARP-1, and various microbial enzymes. nih.govsnv63.runih.govglobalresearchonline.netbenthamdirect.comrsc.org This helps in understanding the molecular basis of their activity and in designing new molecules with improved interactions. nih.gov Furthermore, AI and ML algorithms can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. snv63.rubenthamdirect.com

Development of Advanced Computational Models for Complex Biological Systems

The development of sophisticated computational models is crucial for understanding the interactions of quinazolinone derivatives within complex biological systems. These models go beyond simple docking and QSAR studies to provide a more dynamic and accurate picture of molecular behavior.

Molecular Dynamics (MD) simulations are used to study the stability and conformational changes of quinazolinone-protein complexes over time. nih.govfrontiersin.org For instance, MD simulations have been used to analyze the binding stability of quinazolinone inhibitors with targets like matrix metalloproteinase-13 (MMP-13) and EGFR, revealing key residues important for stable interactions. nih.govfrontiersin.org

Quantum Mechanics (QM) methods are also being increasingly applied to provide a more accurate description of protein-ligand interactions, especially for complex systems. nih.govscispace.comnih.gov QM-based approaches can offer detailed insights into the nature and strength of interactions within the active site, which is often challenging for classical force fields to capture accurately. scispace.comscienceopen.com The integration of QM/MM (Quantum Mechanics/Molecular Mechanics) methods in docking and binding free energy calculations is an evolving area that promises to improve the accuracy of predictions in drug design. scispace.com These advanced computational techniques are essential for designing highly selective inhibitors and for understanding complex biological mechanisms at a molecular level. nih.govnih.gov

Role of 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one as a Chemical Probe for Mechanistic Studies

While specific studies detailing the use of this compound as a chemical probe are not prominent in the reviewed literature, the quinazolinone scaffold itself is highly valuable for developing such tools. Chemical probes are essential for dissecting biological pathways and validating drug targets. Quinazolinone derivatives have been successfully designed as fluorescent probes to visualize and study biological targets like α1-Adrenergic receptors and to monitor cellular environments. nih.govrsc.org

For example, quinazolinone-based fluorescent probes have been developed to target specific organelles like mitochondria and lysosomes and to sense changes in the cellular environment, such as viscosity and pH. rsc.org Other quinazoline (B50416) derivatives have been used in mechanistic studies to investigate their effects on complex cellular processes, such as the regulation of gene expression and apoptosis. nih.gov Given its defined structure, this compound has the potential to be modified and developed into a chemical probe for studying specific biological questions, contributing to a deeper understanding of the mechanisms of action of this class of compounds. mdpi.com

Design of Next-Generation Quinazolinone-Based Agents with Tailored Molecular Interactions

A major focus of current research is the rational design of next-generation quinazolinone agents with customized molecular interactions to enhance potency and selectivity while minimizing off-target effects. This is largely driven by detailed Structure-Activity Relationship (SAR) studies and the strategy of molecular hybridization.

SAR studies have provided crucial insights into how substitutions at different positions of the quinazolinone ring influence biological activity. nih.govacs.orgnih.gov For instance, modifications at the C-2, C-3, and C-4 positions have been shown to significantly affect the anticancer and antimicrobial profiles of these compounds. nih.gov The introduction of various aryl, heteroaryl, and aliphatic groups allows for the fine-tuning of interactions with target proteins. researchgate.netacs.org

Molecular hybridization, which involves combining the quinazolinone scaffold with other pharmacologically active moieties, is a powerful strategy for developing new therapeutic agents with potentially synergistic or multi-target activities. researchgate.netnih.gov Hybrids of quinazolinone with chalcones, triazoles, and sulfonamides have been synthesized and shown to possess enhanced selectivity and potency. rsc.orgnih.gov This approach aims to create novel chemical entities that can address complex diseases like cancer and microbial infections more effectively. nih.govnih.gov The ultimate goal is to design molecules with precisely tailored interactions with their biological targets, leading to more effective and safer medicines. rsc.orgnih.gov

New Methodologies for High-Throughput Synthesis and Screening

To explore the vast chemical space of quinazolinone derivatives, new methodologies for high-throughput synthesis and screening are essential. These technologies enable the rapid generation and evaluation of large libraries of compounds, significantly accelerating the drug discovery process.

Combinatorial chemistry has been instrumental in this area. nih.gov Techniques like solid-phase synthesis allow for the systematic and rapid creation of diverse 2-amino-4(1H)-quinazolinone derivatives. acs.org One-pot, multi-component reactions are also highly valuable, allowing for the efficient construction of complex quinazolinone structures from simple starting materials in a single step. frontiersin.orgpsu.edu These synthetic approaches are amenable to automation, further increasing the throughput of library generation.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of quinazolinones. mdpi.com Coupled with high-throughput screening assays, these synthetic advancements allow researchers to quickly identify hits from large compound libraries. The development of robust and efficient synthetic and screening platforms is a continuing priority in the field to keep pace with the demand for novel therapeutic agents.

Conclusion

Summary of Key Academic Contributions and Insights

The quinazolin-4(1H)-one nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its derivatives' wide array of pharmacological activities. researchgate.net The specific compound, 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one, embodies a structural framework that has been the subject of significant academic investigation. Research into the broader class of quinazolinones has revealed their capacity to act as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive agents. researchgate.netnih.gov

The academic contribution of this structural class is rooted in its versatile synthesis and the diverse biological activities that can be achieved through substitution at various positions. researchgate.net The presence of a phenyl group at the C2 position and an aryl (p-tolyl) group at the N1 position are key determinants of its biological profile. For instance, structure-activity relationship (SAR) studies on related quinazolinones have shown that substitutions on the N1- and C2-phenyl rings are critical for tuning activities like tumor necrosis factor-alpha converting enzyme (TACE) inhibition. gsconlinepress.com While much of the literature focuses on the N3-substituted isomer, methaqualone and its potent analogue PPTQ (2-phenyl-3-(p-tolyl)-quinazolin-4(3H)-one), the N1-substituted framework of this compound offers a distinct spatial arrangement of its aryl substituents, presenting a different pharmacological profile. nih.govnih.gov The insights gained from the extensive study of the quinazolinone scaffold underscore the importance of this compound as a subject for further specific investigation to delineate its unique contributions to the field.

Outlook on the Enduring Research Potential of this compound and its Derivatives

The research potential for this compound and its derivatives remains vast and promising. The foundational quinazolinone scaffold is a well-established pharmacophore, and the specific substitutions of this compound provide a robust starting point for the design of new therapeutic agents. researchgate.netnih.gov

Future research is likely to proceed in several key directions:

Development of Novel Therapeutics: The core structure is a prime candidate for derivatization to develop novel drugs. By modifying the phenyl and p-tolyl rings with various functional groups, researchers can create libraries of new compounds to screen for a multitude of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov The established link between quinazolinone derivatives and the inhibition of enzymes like tyrosine kinases and poly (ADP-ribose) polymerase (PARP) suggests a strong potential for developing targeted cancer therapies. nih.govekb.eg

Neurological Applications: Given that related 2,3-disubstituted quinazolin-4(3H)-ones are known central nervous system (CNS) depressants and modulators of GABA-A receptors, there is significant potential to explore derivatives of this compound for neurological and psychiatric applications. nih.govresearchgate.net Investigation into its activity as an anticonvulsant or sedative-hypnotic agent could yield new treatments for epilepsy or insomnia.

Molecular Hybridization: A modern approach in drug design is molecular hybridization, where two or more pharmacophores are combined into a single molecule. nih.gov The this compound structure could be hybridized with other known active moieties (like phenols, triazoles, or thiazolidinones) to create novel compounds with potentially synergistic or enhanced biological activities, such as improved antioxidant or enzyme-inhibiting effects. nih.govmdpi.com

The enduring appeal of the quinazolinone skeleton, combined with the specific structural features of this compound, ensures its continued relevance as a scaffold for discovering next-generation therapeutic agents.

Compound Information

| Physicochemical Properties | Value |

|---|---|

| Molecular Formula | C21H16N2O |

| Molar Mass | 312.37 g/mol |

| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2C4=CC=CC=C4 |

| InChI Key | YQFPYWBHIKTVOO-UHFFFAOYSA-N |

Q & A

Q. Q: What are the standard synthetic routes for preparing 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one, and what are the critical reaction parameters?

A: A common method involves the oxidative annulation of benzamide derivatives with aryl amines. For example, K₂S₂O₈-mediated oxidation of N-(arylsulfonyl)benzylamines at 80°C for 2 hours yields quinazolin-4(3H)-one derivatives, achieving 85% yield for 2-(p-tolyl) analogs. Key parameters include stoichiometric control of the oxidizing agent, reaction temperature, and solvent polarity . Multi-step syntheses (e.g., cyclization, condensation, and hydrazinolysis) are also employed, with yields ranging from 79% to 90% depending on substituents .

Advanced Synthesis

Q. Q: How can reaction conditions be optimized to improve yields of this compound derivatives?

A: Optimization involves:

- Temperature modulation : Heating at 80°C enhances reaction efficiency in K₂S₂O₈-mediated syntheses .

- Substituent effects : Electron-withdrawing groups (e.g., nitro) on aryl amines improve cyclization rates, while bulky groups may require longer reaction times .

- Catalyst screening : Transition-metal catalysts (e.g., Cu(I)) or biocatalysts like α-amylase can enhance regioselectivity and reduce byproducts .

Basic Characterization

Q. Q: What spectroscopic techniques are essential for confirming the structure of quinazolin-4(1H)-one derivatives?

A: Core techniques include:

- ¹H/¹³C NMR : To confirm proton environments and aromatic substitution patterns (e.g., distinguishing p-tolyl vs. phenyl groups) .

- IR spectroscopy : Identification of carbonyl (C=O) stretches near 1670–1700 cm⁻¹ and NH/OH bands .

- Melting points : Used as preliminary purity indicators (e.g., 144–193°C for substituted derivatives) .

Advanced Characterization

Q. Q: How can conflicting spectral data be resolved during structural elucidation of quinazolinone derivatives?

A: Strategies include:

- X-ray crystallography : Definitive structural confirmation via SHELXL refinement, resolving ambiguities in tautomeric forms or regiochemistry .

- 2D NMR (COSY, HSQC) : Clarifies coupling patterns and quaternary carbon assignments .

- High-resolution mass spectrometry (HRMS) : Validates molecular formulas for isomers with overlapping spectral data .

Biological Activity Evaluation

Q. Q: What in vitro models are suitable for evaluating the GABAergic activity of this compound analogs?

A: Functional assays include:

- Electrophysiology : Patch-clamp studies on recombinant GABAA receptors (α1β2γ2 subtypes) to measure potentiation efficacy .

- Radioligand binding : Competition assays with [³H]flumazenil to assess affinity for benzodiazepine-binding sites .

- Cell viability assays : For cytotoxicity profiling (e.g., IC₅₀ determinations in HEK293 cells) .

Structure-Activity Relationships (SAR)

Q. Q: How do substituents on the phenyl and p-tolyl groups influence the biological activity of quinazolin-4(1H)-one derivatives?

A:

- Phenyl group : Electron-deficient substituents (e.g., nitro, bromo) enhance antimicrobial activity by increasing electrophilicity .

- p-Tolyl group : Methyl substitution improves lipophilicity, enhancing blood-brain barrier penetration in GABAA receptor modulators .

- Heterocyclic modifications : Thioxo derivatives (e.g., 2-thioquinazolinones) show improved α-glucosidase inhibition via hydrogen bonding .

Data Contradiction Analysis

Q. Q: What strategies can address discrepancies between computational predictions and experimental bioactivity data for quinazolinone derivatives?

A:

- Docking validation : Reassess binding poses using crystallographic data (e.g., PDB: 6X3T for GABAA receptors) to refine force field parameters .

- Experimental replication : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out artifacts .

- Meta-analysis : Cross-reference with structurally related compounds (e.g., methaqualone analogs) to identify outliers .

Derivative Functionalization

Q. Q: What methods are effective for oxidizing dihydroquinazolinones to the corresponding quinazolin-4(1H)-ones?

A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.